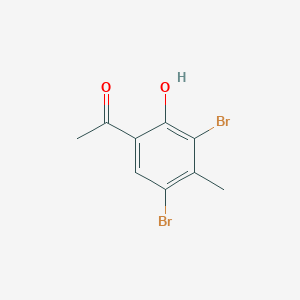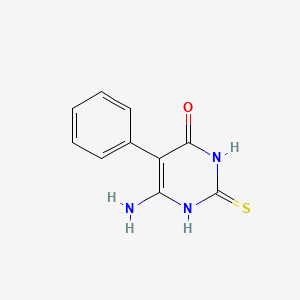
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMNG, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. MMNG is a small molecule that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has shown potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, this compound has been found to protect neurons from oxidative stress-induced damage and improve cognitive function. Inflammation is also an important area of research for this compound, as it has been shown to reduce inflammation in various animal models of disease.
Mécanisme D'action
The mechanism of action of N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of MMP activity, the reduction of oxidative stress, and the modulation of inflammatory signaling pathways. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to improve cognitive function and reduce inflammation in various animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and neuroprotection. This compound has also been shown to have a high selectivity for specific enzymes and signaling pathways, which makes it a useful tool for studying these targets. However, one limitation of using this compound is its solubility, which can be a challenge for some experimental setups.
Orientations Futures
There are several future directions for N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas such as cardiovascular disease and metabolic disorders. This compound derivatives and analogs could also be synthesized and tested for their potential therapeutic effects. Overall, this compound shows promise as a novel compound with potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde and 2-methylphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methylsulfonyl chloride and triethylamine to form the final product, this compound. The purity of the synthesized this compound is typically confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-6-4-5-7-16(13)19(24(3,21)22)12-17(20)18-14-8-10-15(23-2)11-9-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNGNQKFSVFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)